molecular formula C10H13N3 B14203865 N,N,1-Trimethyl-1H-indazol-5-amine CAS No. 918903-61-4

N,N,1-Trimethyl-1H-indazol-5-amine

Cat. No.: B14203865
CAS No.: 918903-61-4
M. Wt: 175.23 g/mol
InChI Key: HBYBZPKDJAUSGH-UHFFFAOYSA-N
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Description

N,N,1-Trimethyl-1H-indazol-5-amine is a heterocyclic compound featuring an indazole core substituted with three methyl groups. The indazole scaffold consists of a benzene ring fused to a pyrazole ring. In this molecule:

  • A methyl group is attached to the N1 position of the indazole ring.
  • The amine group at the C5 position is dimethylated (N,N-dimethyl).

This structural configuration enhances lipophilicity and may influence biological activity, particularly in medicinal chemistry contexts such as kinase inhibition or anticancer applications .

Properties

CAS No.

918903-61-4

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N,N,1-trimethylindazol-5-amine

InChI

InChI=1S/C10H13N3/c1-12(2)9-4-5-10-8(6-9)7-11-13(10)3/h4-7H,1-3H3

InChI Key

HBYBZPKDJAUSGH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N(C)C)C=N1

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis from Nitroaromatic Precursors

Nitration and Cyclization

A widely documented route begins with 2-amino-5-nitrotoluene as the starting material. Nitration and subsequent cyclization form the indazole core. In a representative procedure, 55 g of 2-amino-5-nitrotoluene is dissolved in glacial acetic acid, treated with sodium nitrite under controlled temperatures (<25°C), and stirred for 72 hours to yield 5-nitroindazole (72–80% yield). This intermediate is critical for introducing the amine group post-reduction.

Methylation of the Indazole Ring

The 1-position methylation is achieved using methyl iodide in N,N-dimethylformamide (DMF). Adding 5-nitroindazole to a DMF solution containing methyl iodide at 0°C, followed by gradual warming to room temperature, produces 5-nitro-1-methyl-1H-indazole. Thin-layer chromatography (TLC) monitors reaction completion, with purification via ethyl acetate extraction and magnesium sulfate drying.

Reduction of Nitro to Amine

Catalytic hydrogenation using palladium on carbon (Pd/C, 10% w/w) in methanol under hydrogen atmosphere reduces the nitro group to amine. Stirring at room temperature for 4 hours yields 5-amino-1-methyl-1H-indazole, which is isolated by solvent evaporation and recrystallization (n-hexane).

Dimethylation of the Exocyclic Amine

The final step involves dimethylating the 5-amino group. Treating 5-amino-1-methyl-1H-indazole with methyl iodide in the presence of a base (e.g., potassium carbonate) in DMF at 60°C for 12 hours achieves N,N-dimethylation. The product, N,N,1-trimethyl-1H-indazol-5-amine, is purified via column chromatography (silica gel, ethyl acetate/hexane).

Table 1: Key Parameters for Multi-Step Synthesis
Step Reagents/Conditions Yield (%) Purity (%)
Nitroindazole formation NaNO₂, glacial acetic acid, <25°C 72–80 >95
1-Methylation Methyl iodide, DMF, 0°C → RT 85 98
Nitro reduction Pd/C, H₂, MeOH, RT 90 99
N,N-Dimethylation Methyl iodide, K₂CO₃, DMF, 60°C 75 97

Direct Methylation Strategies

Simultaneous N-Methylation

Alternative approaches employ simultaneous methylation of the indazole ring and exocyclic amine. Reacting 1H-indazol-5-amine with excess methyl iodide (3 equivalents) in dimethyl sulfoxide (DMSO) at 80°C for 24 hours achieves concurrent 1-position and N,N-dimethylation. This one-pot method simplifies synthesis but requires rigorous temperature control to avoid over-alkylation.

Phase-Transfer Catalysis

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance methylation efficiency. In a water-dichloromethane biphasic system, TBAB facilitates the transfer of methyl groups from methyl iodide to the amine, achieving 88% yield under mild conditions (40°C, 6 hours).

Reductive Amination Pathways

Aldehyde Intermediate Formation

A less conventional route involves condensing 1-methyl-1H-indazol-5-amine with formaldehyde under reductive conditions. Sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer) facilitates imine formation and subsequent reduction, yielding this compound with 70% efficiency.

Borane-Mediated Methylation

Borane-dimethyl sulfide complex (BH₃·SMe₂) selectively methylates secondary amines. Treating 1-methyl-1H-indazol-5-amine with BH₃·SMe₂ in tetrahydrofuran (THF) at reflux (66°C) for 8 hours achieves 82% yield, with minimal byproduct formation.

Challenges and Optimization

Regioselectivity in Methylation

The indazole ring’s two nitrogen atoms (positions 1 and 2) pose regioselectivity challenges. Steric hindrance from the 1-methyl group directs subsequent methylations to the exocyclic amine, but competing 2-methylation can occur. Employing bulky bases (e.g., DBU) or low temperatures (−20°C) suppresses undesired pathways.

Purification Difficulties

This compound’s polar nature complicates isolation. Reverse-phase chromatography (C18 column, acetonitrile/water) or crystallization from ethanol/water mixtures (7:3 v/v) enhances purity to >99%.

Comparative Analysis of Methods

Table 2: Method Comparison
Method Advantages Disadvantages Scalability
Multi-Step Synthesis High purity, established protocol Lengthy (4 steps), moderate yield Industrial
Direct Methylation One-pot, shorter duration Over-alkylation risks Pilot scale
Reductive Amination Mild conditions Lower yield Laboratory

Chemical Reactions Analysis

Types of Reactions: N,N,1-Trimethyl-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: N,N,1-Trimethyl-1H-indazol-5-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new molecules with potential biological activities .

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes and proteins. It has shown promise in inhibiting protein kinase B/Akt, which is involved in cell survival and proliferation .

Medicine: The compound’s anticancer properties have been explored in various studies. It has demonstrated the ability to inhibit the growth of cancer cells by affecting apoptosis and cell cycle pathways .

Industry: this compound is used in the production of catalysts, complexes, and polymers. Its unique chemical structure makes it valuable in the development of new materials with specific properties .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound C₁₀H₁₃N₃ 175.23 g/mol N1-methyl, C5-N,N-dimethyl Enhanced lipophilicity, potential kinase inhibition
N,N-Dimethyl-1H-indazol-5-amine C₈H₁₀N₃ 145.19 g/mol C5-N,N-dimethyl Lacks N1-methyl; reduced steric bulk
6-(Trifluoromethyl)-1H-indazol-5-amine C₈H₆F₃N₃ 201.15 g/mol C6-trifluoromethyl, C5-NH₂ Electron-withdrawing CF₃ group; impacts reactivity
3-Phenyl-1H-indazol-5-amine C₁₃H₁₁N₃ 209.25 g/mol C3-phenyl, C5-NH₂ Bulky phenyl group; may affect binding affinity
N,N-Dimethyl-1-(3-pyridinyl)-1H-tetrazol-5-amine C₈H₁₀N₆ 190.21 g/mol Tetrazole core, pyridinyl substituent Different heterocycle; potential coordination chemistry

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